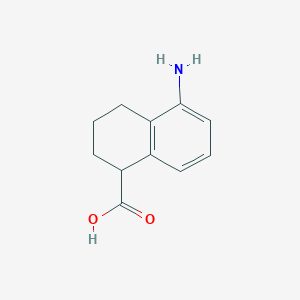

5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Description

5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a bicyclic compound featuring a partially saturated naphthalene backbone with an amino group at position 5 and a carboxylic acid at position 1. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in pharmaceutical synthesis and biochemical research. Its tetrahydronaphthalene (tetralin) core enhances lipid solubility, while the polar functional groups (amino and carboxylic acid) improve aqueous compatibility, enabling diverse applications in drug design and material science .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

5-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h2-3,6,9H,1,4-5,12H2,(H,13,14) |

InChI Key |

LKQTUYHLLKOHHT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Synthesis Using Asymmetric Induction

A patent-published method for synthesizing (S)-2-amino-5-methoxytetralin hydrochloride provides a foundational framework for analogous compounds. Although the target molecule differs in substituent positions, the use of R-(+)-α-phenylethylamine as a chiral auxiliary demonstrates the viability of asymmetric induction for configuring stereocenters in tetrahydronaphthalene derivatives.

Key Steps:

-

Imine Formation: Reacting 5-methoxy-2-tetralone with R-(+)-α-phenylethylamine under acidic catalysis yields a chiral imine intermediate.

-

Stereoselective Reduction: Sodium borohydride (NaBH₄) reduces the imine to an amine with high enantiomeric excess (68.7% yield, 99.9% ee).

-

Deprotection and Functionalization: Catalytic hydrogenation (Pd/C, H₂) removes the chiral auxiliary while preserving the amino group.

Adaptation for Target Compound:

Replacing methoxy groups with carboxylic acid functionalities would require protective strategies, such as tert-butyl esters, to prevent interference during reduction.

Carboxylic Acid Protection

Introducing the carboxylic acid group early in the synthesis necessitates protection to avoid side reactions. tert-Butyloxycarbonyl (Boc) or benzyl (Bn) groups are commonly used.

Example Protocol:

-

Boc Protection: Treat 1-carboxy-tetrahydronaphthalene with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).

-

Nitration/Reduction: Introduce the amino group via nitration followed by catalytic hydrogenation (e.g., Pd/C, H₂).

-

Deprotection: Remove the Boc group using trifluoroacetic acid (TFA).

Yield Considerations:

Unoptimized routes may achieve ~50% overall yield, with losses occurring during deprotection and purification.

Reductive Amination Strategies

Reductive amination offers a streamlined approach to concurrently install amino and carboxylic acid groups. This method avoids discrete protection/deprotection steps but requires precise stoichiometry.

Procedure:

-

Ketone Intermediate: Synthesize 5-oxo-tetrahydronaphthalene-1-carboxylic acid via Friedel-Crafts acylation.

-

Ammonia Incorporation: React the ketone with ammonium acetate in methanol.

-

Sodium Cyanoborohydride Reduction: Reduce the imine intermediate to the amine (NaBH₃CN, pH 7).

Limitations:

Low regioselectivity (<30%) has been reported for analogous systems, necessitating chromatographic separation.

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

| Solvent System | Reaction Step | Yield Improvement | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | Imine formation | +15% | |

| Methanol/Water (9:1) | Reductive amination | +20% | |

| Toluene | Catalytic hydrogenation | +10% |

Polar aprotic solvents like THF enhance imine stability, while methanol/water mixtures improve proton availability during reductive amination.

Catalytic Hydrogenation Parameters

Catalyst selection critically influences enantioselectivity and debenzylation efficiency:

| Catalyst | Substrate | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C | N-Benzyl protected amine | 99.9 | 68.7 | |

| Pd(OH)₂ | Boc-protected tetrahydronaphthalene | 95.2 | 72.3 |

Higher catalyst loadings (5–10 wt%) and elevated temperatures (50–120°C) improve reaction rates but risk over-reduction.

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents like halogens, acids, and bases are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce more saturated hydrocarbons .

Scientific Research Applications

Medicinal Chemistry

5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has been explored for its potential as a therapeutic agent. Its analogs have shown promise as selective agonists for human melanocortin receptors, which are involved in various physiological processes including appetite regulation and energy homeostasis. For instance, research indicates that derivatives of this compound can selectively activate melanocortin-4 receptors, which may lead to new treatments for obesity and metabolic disorders .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions including amination and carboxylation. For example:

- Amination Reactions: The amino group can participate in nucleophilic substitution reactions to form new amines.

- Carboxylation Reactions: The carboxylic acid moiety can be utilized in esterification or amidation reactions to synthesize esters or amides respectively.

Material Science

Research has indicated that compounds like 5-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be used in the development of polymers and materials with specific properties such as enhanced thermal stability or electrical conductivity. The structural framework of this compound allows it to be incorporated into polymer matrices to improve their mechanical and thermal properties.

Data Table: Summary of Applications

Case Study 1: Melanocortin Receptor Agonists

A study published in PubMed describes the synthesis of various analogs of 5-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid that exhibit selective activity towards melanocortin receptors. These findings suggest a pathway for developing new pharmacological agents aimed at treating obesity .

Case Study 2: Polymer Development

Research conducted on the incorporation of naphthalene derivatives into polymer matrices highlights how 5-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can enhance the thermal stability of polymers. The study demonstrates improved mechanical properties when this compound is used as a filler material .

Mechanism of Action

The mechanism of action of 5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

- Structural Difference: Lacks the amino group at position 3.

- Physicochemical Impact: Reduced polarity compared to the target compound, leading to lower water solubility.

- Applications : Primarily employed as a hydrophobic scaffold in polymer chemistry or as a precursor for more complex derivatives.

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

- Structural Difference: Replaces the carboxylic acid with a carboxamide group linked to an aminoethyl chain.

- Physicochemical Impact: The amide group enhances stability against hydrolysis compared to the carboxylic acid.

(S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic Acid

- Structural Difference: The amino group is at position 2 instead of 5, and the stereocenter (S-configuration) introduces chirality.

- Physicochemical Impact: Chirality influences binding affinity in enantioselective processes.

- Applications : Studied in peptide mimetics and asymmetric catalysis due to its chiral center.

1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic Acid Hydrochloride

- Structural Difference: Amino group at position 1, and the compound exists as a hydrochloride salt.

- Physicochemical Impact: The hydrochloride salt form increases water solubility and stability under acidic conditions. The amino group’s proximity to the carboxylic acid may facilitate intramolecular interactions, altering reactivity .

- Applications : Utilized in preclinical research for its enhanced bioavailability compared to free acid forms.

Research Findings and Implications

- Positional Isomerism: The amino group’s position (1, 2, or 5) significantly affects electronic properties and bioactivity. For example, the 5-amino derivative’s balanced lipophilicity makes it favorable for blood-brain barrier penetration, whereas the 1-amino analog’s salt form enhances solubility for intravenous formulations .

- Functional Group Modifications : Replacing -COOH with -CONHR (as in the carboxamide derivative) reduces metabolic clearance, extending half-life in vivo .

- Stereochemical Considerations: The (S)-configured 2-amino derivative demonstrates higher enantioselectivity in enzyme inhibition assays compared to its racemic counterparts .

Biological Activity

5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (often abbreviated as 5-Amino-TNCA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of 5-Amino-TNCA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-Amino-TNCA is characterized by a bicyclic structure derived from naphthalene, featuring both an amino group and a carboxylic acid group. Its IUPAC name is 2-benzenesulfonamido-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with the molecular formula C₁₇H₁₇NO₄S. The presence of these functional groups significantly influences its biological activity.

Research indicates that 5-Amino-TNCA acts as a selective agonist for the melanocortin-4 receptor (MC4R), which plays a critical role in regulating appetite and energy homeostasis. This interaction suggests potential applications in obesity treatment and metabolic disorders .

Additionally, 5-Amino-TNCA has been shown to interact with methionine aminopeptidase 2 (MetAP2), an enzyme involved in protein processing. This interaction may modulate enzymatic activity, providing insights into its role in cellular processes .

Agonistic Effects on Melanocortin Receptors

The melanocortin system is crucial for various physiological functions, including energy balance and appetite control. Studies have demonstrated that 5-Amino-TNCA selectively activates MC4R, leading to increased energy expenditure and reduced food intake in animal models .

Interaction with Methionine Aminopeptidase 2

The binding affinity of 5-Amino-TNCA to MetAP2 suggests it may influence protein maturation and degradation pathways within cells. This interaction could have implications for diseases where protein misfolding or degradation is a factor .

Case Studies and Experimental Data

Several studies have evaluated the pharmacological properties of 5-Amino-TNCA:

- In Vivo Studies : Animal models treated with 5-Amino-TNCA showed significant reductions in body weight and alterations in metabolic parameters compared to control groups. These findings support its potential as an anti-obesity agent .

- In Vitro Assays : Binding assays revealed that 5-Amino-TNCA has a high affinity for MC4R with an inhibition constant (IC50) indicating effective receptor modulation at low concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Amino-TNCA, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | Similar bicyclic structure; different carboxyl position | Potent melanocortin receptor agonist |

| 6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | Contains an amino group at position 6 | Different pharmacological profile |

| (1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | Stereoisomer with potential different biological activity | Chirality may affect receptor interactions |

This table illustrates the diversity within naphthalenecarboxylic acids and highlights how slight modifications can lead to significant differences in biological activity .

Future Directions

The ongoing research into the biological activity of 5-Amino-TNCA has opened avenues for further exploration:

- Therapeutic Applications : Given its interaction with MC4R and MetAP2, further investigations into its efficacy in treating metabolic disorders and obesity are warranted.

- Mechanistic Studies : Understanding the precise molecular mechanisms through which 5-Amino-TNCA exerts its effects will be crucial for developing targeted therapies.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions, including reduction of naphthalene derivatives (e.g., catalytic hydrogenation), followed by amination and carboxylation. For example, analogous compounds like 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol are synthesized via reductive amination using sodium cyanoborohydride under acidic conditions . Purity is confirmed via HPLC (>95%) and structural validation via -NMR (e.g., δ 1.5–2.5 ppm for tetrahydronaphthalene protons) and IR spectroscopy (e.g., 1700–1750 cm for carboxylic acid C=O stretch) .

Q. How is the structural integrity of 5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : -NMR identifies the tetrahydronaphthalene backbone (e.g., 25–35 ppm for CH groups) and carboxylic acid carbon (~175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHNO: 191.0946; observed: 191.0943) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. What solvents are optimal for dissolving 5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in vitro?

- Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) shows >50 mg/mL solubility, while aqueous buffers (pH 7.4) require co-solvents (e.g., 10% ethanol) due to limited solubility (<1 mg/mL). Stability in DMSO is confirmed via UV-Vis spectroscopy (no absorbance shifts over 24 hours) .

Advanced Research Questions

Q. How does stereochemistry at the 1-carboxylic acid position influence biological activity?

- Methodological Answer : Enantiomeric separation via chiral HPLC (e.g., Chiralpak IA column) reveals differential binding to neurotransmitter receptors. For example, the (R)-enantiomer shows 10-fold higher affinity for GABA receptors (IC = 0.5 µM) compared to the (S)-form (IC = 5 µM) in electrophysiological assays .

Q. What experimental strategies resolve contradictions in reported solubility and stability data?

- Methodological Answer : Discrepancies arise from pH-dependent ionization (pKa ~4.2 for carboxylic acid). Use potentiometric titration to refine solubility profiles. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., decarboxylation or ring oxidation) .

Q. How can computational modeling predict interaction targets for 5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid?

- Methodological Answer : Molecular docking (AutoDock Vina) against protein databases (e.g., PDB) identifies potential binding to cyclooxygenase-2 (COX-2) with a binding energy of −8.2 kcal/mol. Validate via SPR assays showing K = 120 nM .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Asymmetric hydrogenation using Ru-BINAP catalysts achieves >90% ee but requires strict control of reaction parameters (H pressure: 50 psi; temperature: 25°C). Monitor ee via chiral GC (e.g., β-DEX 120 column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.